molecular formula C12H13N B3025519 1-(2,6-dimethylphenyl)-1H-pyrrole CAS No. 15898-23-4

1-(2,6-dimethylphenyl)-1H-pyrrole

Cat. No.: B3025519
CAS No.: 15898-23-4
M. Wt: 171.24 g/mol
InChI Key: BRHOVWCDYRJKAW-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound features a pyrrole ring substituted with a 2,6-dimethylphenyl group. Pyrroles are known for their presence in many natural products and pharmaceuticals, making them significant in both organic chemistry and medicinal chemistry.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Comparison with Similar Compounds

    1-(2,6-Dimethylphenyl)-2H-pyrrole: Similar structure but differs in the position of the hydrogen atom on the pyrrole ring.

    1-(2,6-Dimethylphenyl)-1H-indole: Contains an indole ring instead of a pyrrole ring.

    1-(2,6-Dimethylphenyl)-1H-pyrrolidine: The pyrrole ring is fully saturated.

Uniqueness: 1-(2,6-Dimethylphenyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHOVWCDYRJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405857
Record name 1-(2,6-dimethylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-23-4
Record name 1-(2,6-dimethylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethylaniline (60.5 g), glacial acetic acid (600 ml) and 2,5-dimethoxytetrahydrofuran (572 g) is refluxed for 5 hours. The solvent is evaporated at 60° and reduced pressure to give 1-(2,6-dimethylphenyl)-1H-pyrrole as an oil.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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